molecular formula C7H9ClN2O2 B13003491 4-Amino-1-(carboxymethyl)pyridin-1-ium chloride

4-Amino-1-(carboxymethyl)pyridin-1-ium chloride

Cat. No.: B13003491
M. Wt: 188.61 g/mol
InChI Key: NKUBUSICLQGPHU-UHFFFAOYSA-N
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Description

4-Amino-1-(carboxymethyl)pyridin-1-ium chloride is a pyridinium salt with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This compound is known for its unique structure, which includes an amino group and a carboxymethyl group attached to a pyridinium ring. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 4-Amino-1-(carboxymethyl)pyridin-1-ium chloride typically involves the reaction of 4-aminopyridine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Amino-1-(carboxymethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxymethyl group can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

4-Amino-1-(carboxymethyl)pyridin-1-ium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(carboxymethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxymethyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Biological Activity

4-Amino-1-(carboxymethyl)pyridin-1-ium chloride is a pyridinium salt that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a carboxymethyl substituent, making it a candidate for various biological applications, particularly in antimicrobial and anti-inflammatory domains.

The compound can be represented by the following structural formula:

C7H8ClN2O2\text{C}_7\text{H}_8\text{ClN}_2\text{O}_2

This structure suggests that it may interact with biological systems through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, particularly in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae4
Enterococcus faecalis32

These results demonstrate that the compound is particularly potent against Klebsiella pneumoniae, suggesting its potential use in treating infections caused by this pathogen .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Case Study: In Vitro Analysis of Anti-inflammatory Effects
A study involving murine macrophage cells demonstrated that treatment with this compound resulted in a significant reduction in the secretion of TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS). This suggests that the compound may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

The biological activity of this compound may be attributed to its ability to interact with bacterial DNA gyrase and topoisomerase IV, similar to other known inhibitors. These enzymes are essential for bacterial DNA replication and transcription, making them prime targets for antibacterial agents.

Table 2: Inhibition Potency Against DNA Gyrase

CompoundIC50 (nM) against E. coli DNA gyrase
This compound<50
Fluoroquinolone<10

The low IC50 values indicate strong inhibitory activity, highlighting the potential of this compound as a lead for further development into antibacterial therapies .

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-(4-aminopyridin-1-ium-1-yl)acetic acid;chloride

InChI

InChI=1S/C7H8N2O2.ClH/c8-6-1-3-9(4-2-6)5-7(10)11;/h1-4,8H,5H2,(H,10,11);1H

InChI Key

NKUBUSICLQGPHU-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1N)CC(=O)O.[Cl-]

Origin of Product

United States

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